molecular formula C20H19N3O2S B2885602 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide CAS No. 375835-69-1

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide

Cat. No.: B2885602
CAS No.: 375835-69-1
M. Wt: 365.45
InChI Key: JNLNJFKSIDTZGY-UHFFFAOYSA-N
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Future Directions

The future directions for this compound could involve further investigation of its analgesic activity and potential applications in the treatment of pain . Additionally, the development of more efficient synthesis methods and exploration of its interactions with various protein targets could be areas of future research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide involves multiple steps, typically starting with the preparation of the furan ring and subsequent functionalization. Common synthetic routes include:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions include various substituted furans, pyridines, and amides, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-(methylsulfanyl)-1,4-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-2-methyl-N-(2-methylphenyl)-6-methylsulfanyl-1,4-dihydropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c1-12-7-4-5-8-15(12)23-19(24)17-13(2)22-20(26-3)14(11-21)18(17)16-9-6-10-25-16/h4-10,18,22H,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLNJFKSIDTZGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=C(NC(=C(C2C3=CC=CO3)C#N)SC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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